molecular formula C11H10O B1594998 7-Methylnaphthalen-2-ol CAS No. 26593-50-0

7-Methylnaphthalen-2-ol

Cat. No. B1594998
CAS RN: 26593-50-0
M. Wt: 158.2 g/mol
InChI Key: DNCGBNFOSLTQQB-UHFFFAOYSA-N
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Description

7-Methylnaphthalen-2-ol is a chemical compound with the CAS Number: 26593-50-0. It has a molecular weight of 158.2 and is typically in solid form .


Molecular Structure Analysis

The linear formula of 7-Methylnaphthalen-2-ol is C11H10O . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction can be used .


Physical And Chemical Properties Analysis

7-Methylnaphthalen-2-ol is a solid at room temperature . For a comprehensive analysis of its physical and chemical properties, various techniques and metrics can be used, such as molecular weight, log P, log D7.4, pKa, aqueous solubility, HBA, HBD, Ro5, PSA or TPSA, Fsp3, and others .

Scientific Research Applications

1. Catalysis and Polymer Material Synthesis

7-Methylnaphthalen-2-ol is involved in catalytic processes, particularly in the synthesis of polyethylenenaphthalate, an advanced polymer material. Studies have explored the methylation of 2-methylnaphthalene (a related compound) with methanol over various catalysts like H-ZSM-5 Zeolite, demonstrating the importance of these reactions in industrial polymer synthesis (Nie, Janik, Guo, & Song, 2012).

2. Influence on Catalyst Selectivity and Stability

Research has shown that modifications to catalysts can improve their selectivity and stability in reactions involving 7-Methylnaphthalen-2-ol and related compounds. For example, hydrothermal treatment of catalysts can enhance selectivity towards certain products, such as 2,6-dimethylnaphthalene, which is significant in chemical synthesis processes (Zhao et al., 2008).

3. Applications in Organic Synthesis

7-Methylnaphthalen-2-ol and its derivatives are useful in various organic synthesis processes. For instance, the synthesis of 2-Fluoromethyl-7-methylnaphthalene from corresponding alcohols shows the compound's relevance in creating fluorinated organic products (Bogdanov & Maslak, 2008).

4. Bioactivity and Pharmacological Potential

The compound has been studied for its bioactivity, with some derivatives displaying notable pharmacological properties. For example, studies have identified compounds related to 7-Methylnaphthalen-2-ol with activities such as antibacterial, antifungal, anticancer, and other therapeutic effects (Mbaveng & Kuete, 2014).

5. Environmental and Biochemical Research

7-Methylnaphthalen-2-ol is also significant in environmental and biochemical research. For instance, the anaerobic degradation of related compounds like 2-methylnaphthalene in sulfate-reducing environments provides insights into environmental biodegradation processes and microbial activity (Annweiler et al., 2000).

Safety And Hazards

7-Methylnaphthalen-2-ol has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) .

properties

IUPAC Name

7-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCGBNFOSLTQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293352
Record name 7-methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylnaphthalen-2-ol

CAS RN

26593-50-0
Record name NSC88876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
K Shindo, A Tachibana, A Tanaka… - Bioscience …, 2011 - academic.oup.com
… Antioxidative activity of the converted products The prenylation experiment (NphB or SCO7190) using 7-methylnaphthalen-2-ol, 8-methoxynapthalen-1ol, and 8-ethoxynaphthalen-1-ol …
Number of citations: 13 academic.oup.com
B Basappa, B Chumadathil Pookunoth… - Molecules, 2021 - mdpi.com
… that AMTA compounds interact with the ligand-binding domain of ERα compared to the co-crystal ligand, 5-(4-hydroxyphenoxy)-6-(3-hydroxyphenyl)-7- methylnaphthalen-2-ol. Therefore…
Number of citations: 13 www.mdpi.com
SH Han, AK Pandey, H Lee, S Kim, D Kang… - Organic Chemistry …, 2018 - pubs.rsc.org
The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes. Herein, we describe the …
Number of citations: 21 pubs.rsc.org
EHE Gladis, K Nagashri, JMA Jose, D Arthi… - Materials Today …, 2021 - Elsevier
… Inspired by these literature results, ligand synthesis with N 4 O 2 chromophore (obtained by mixing 1,10-phenanthroline-2,9-dicarboxaldehyde with 3-amino-7-methylnaphthalen-2-ol) …
Number of citations: 0 www.sciencedirect.com
P Mitra, S Mandal, S Chakraborty, D Mal - Tetrahedron, 2015 - Elsevier
C-Glycosylations of several 2-naphthols with different glycosyl donors have been investigated in the pursuit of the total synthesis of mayamycin (1). While glycosylations of the parent 2-…
Number of citations: 6 www.sciencedirect.com
RA Taj, JR Green - The Journal of Organic Chemistry, 2010 - ACS Publications
The application of the Nicholas reaction chemistry of 2,7-dioxygenated naphthalenes in the synthesis of cyclohepta[de]napthalenes and in the synthesis of (±)-microstegiol (1) is …
Number of citations: 35 pubs.acs.org
J Cannon, V Lojanapiwatna, C Raston… - Australian Journal of …, 1980 - CSIRO Publishing
Plumbagin (1), droserone (2), hydroxydroserone (4) and four new quinones, nepenthone-A, nepenth-one-B, nepenthone-C (17) and nepenthone-E (9), have been isolated from the …
Number of citations: 42 www.publish.csiro.au
T YANG, LIU Zheng, B LI, H ZHANG… - Journal of Fuel Chemistry …, 2023 - Elsevier
Lignin is a natural and renewable resource with aromatic structure. It can be converted into bio-oil by hydrothermal liquefaction. Due to the complex structure of wood fiber, the structural …
Number of citations: 0 www.sciencedirect.com
S Chakraborty, D Mal - Synthesis, 2018 - thieme-connect.com
Several glycosyl donors have been systematically investigated for C-glycosylation of substituted β-naphthols to delineate the effect of the substituents. Whereas glycosylations of the …
Number of citations: 1 www.thieme-connect.com
SR Rizos, ZV Peitsinis, AE Koumbis - The Journal of Organic …, 2021 - ACS Publications
The total synthesis of cytotoxic meroditerpenoid naphthoquinone derivative chabrolonaphthoquinone B (1) in an enantiospecific manner is divulged using a chiral pool …
Number of citations: 3 pubs.acs.org

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